N-[4-(2-bromoacetyl)phenyl]benzamide

Regioselective synthesis Heterocycle formation Chemodivergent cyclization

N-[4-(2-Bromoacetyl)phenyl]benzamide (CAS 59659-99-3; synonym 4′-benzamido-2-bromoacetophenone; BBAB) is a synthetic benzamide derivative bearing an electrophilic α-bromoacetyl group at the para position of the N-phenyl ring. With the molecular formula C₁₅H₁₂BrNO₂ and a molecular weight of 318.16 g·mol⁻¹, it combines a benzamide scaffold with a reactive bromoacetyl warhead—a structural motif recognized in covalent inhibitor design and heterocyclic synthesis.

Molecular Formula C15H12BrNO2
Molecular Weight 318.16 g/mol
CAS No. 59659-99-3
Cat. No. B1315067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-bromoacetyl)phenyl]benzamide
CAS59659-99-3
Molecular FormulaC15H12BrNO2
Molecular Weight318.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CBr
InChIInChI=1S/C15H12BrNO2/c16-10-14(18)11-6-8-13(9-7-11)17-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19)
InChIKeyUZDBRMWBLAQQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(2-Bromoacetyl)phenyl]benzamide (CAS 59659-99-3): Para-Substituted Bromoacetyl Benzamide Building Block for Medicinal Chemistry and Covalent Probe Development


N-[4-(2-Bromoacetyl)phenyl]benzamide (CAS 59659-99-3; synonym 4′-benzamido-2-bromoacetophenone; BBAB) is a synthetic benzamide derivative bearing an electrophilic α-bromoacetyl group at the para position of the N-phenyl ring . With the molecular formula C₁₅H₁₂BrNO₂ and a molecular weight of 318.16 g·mol⁻¹, it combines a benzamide scaffold with a reactive bromoacetyl warhead—a structural motif recognized in covalent inhibitor design and heterocyclic synthesis [1]. The compound is exclusively utilized as a research chemical and synthetic intermediate rather than as a standalone bioactive agent; its procurement value derives from its dual functionality as both an electrophilic covalent trap and a versatile precursor for condensation-based heterocycle construction .

Why N-[4-(2-Bromoacetyl)phenyl]benzamide Cannot Be Interchanged with Closest Analogs N-[4-(2-Bromoacetyl)phenyl]acetamide or Ortho-Substituted Bromoacetyl Benzamides


Within the bromoacetyl benzamide/acetamide family, even structurally minor modifications—N-substituent identity (benzamide vs. acetamide) or bromoacetyl regioisomerism (para vs. ortho)—profoundly alter synthetic outcomes. The para-substituted benzamide analog directs intermolecular reactivity and generates structurally distinct heterocyclic products compared to ortho-substituted congeners, which preferentially undergo intramolecular cyclization cascades to furnish 1,3-benzoxazines, indolin-3-ols, and indoles [1]. Furthermore, the benzamide N-substituent introduces a second aromatic ring absent in the corresponding acetamide (CAS 21675-02-5), increasing molecular weight by ~62 Da and altering both lipophilicity and hydrogen-bonding capacity—parameters that cascade into divergent physicochemical profiles of downstream products . Generic substitution without accounting for these regioisomeric and N-substituent effects risks accessing an entirely different chemical space, invalidating structure–activity relationships and compromising synthetic route fidelity [2].

Quantitative Differentiation Evidence for N-[4-(2-Bromoacetyl)phenyl]benzamide vs. Closest Analogs


Para Regioisomerism Prevents Intramolecular Cyclization—Divergent Synthetic Outcomes vs. Ortho Isomer

The ortho isomer N-(2-(2-bromoacetyl)phenyl)benzamide (compound 10a) undergoes NaBH₄-mediated intramolecular cyclization to generate three distinct heterocyclic classes—1,3-benzoxazines, indolin-3-ols, and indoles—in a single operation with high precision [1]. In contrast, the para isomer N-[4-(2-bromoacetyl)phenyl]benzamide (CAS 59659-99-3) cannot support this intramolecular cascade because the 1,4-relationship places the nucleophilic benzamide nitrogen and the electrophilic bromoacetyl carbon beyond the spatial proximity required for direct cyclization (≥4-bond separation vs. the 3-bond separation in the ortho isomer). This fundamental regiochemical constraint redirects the para isomer toward intermolecular condensation pathways—e.g., Hantzsch thiazole synthesis with thioureas or imidazole formation with amidines—yielding structurally distinct heterocyclic scaffolds not accessible from the ortho congener [2].

Regioselective synthesis Heterocycle formation Chemodivergent cyclization Bromoacetylbenzamide reactivity

Benzamide vs. Acetamide N-Substituent: Molecular Weight, Lipophilicity, and Downstream Product Space Differentiation

N-[4-(2-Bromoacetyl)phenyl]benzamide (C₁₅H₁₂BrNO₂; MW 318.16 g·mol⁻¹; predicted LogP ~3.0–3.5) differs from its closest commercial analog N-[4-(2-bromoacetyl)phenyl]acetamide (CAS 21675-02-5; C₁₀H₁₀BrNO₂; MW 256.10 g·mol⁻¹; predicted LogP ~1.8–2.3) by the presence of a second phenyl ring on the amide nitrogen . This structural increment adds 62.06 Da molecular weight and approximately 1.2 LogP units—a magnitude of lipophilicity shift that routinely alters membrane permeability, plasma protein binding, and metabolic stability of downstream products by factors exceeding 2–5 fold in medicinal chemistry campaigns [1]. The benzamide analog also provides an additional π-stacking surface and H-bond acceptor (amide carbonyl), which are absent in the acetamide, potentially enhancing target binding in flat, aromatic active sites (e.g., kinase ATP pockets) while reducing aqueous solubility by an estimated 5- to 10-fold based on general benzamide-vs.-acetamide trends [1].

N-substituent SAR Molecular properties ADME prediction Building block selection

Synthetic Accessibility and Crystalline Handling: Defined Melting Point and High Crude Yield vs. Amorphous or Low-Melting Analogs

The α-bromination of 4′-benzamidoacetophenone (1.031 g) with bromine (0.22 mL) in chloroform yields N-[4-(2-bromoacetyl)phenyl]benzamide as a white crystalline solid (1.315 g isolated) after simple aqueous workup, corresponding to a crude yield of approximately 97% . After crystallization from ethanol, the product exhibits a sharp melting point of 172–173 °C (literature range 171–174 °C), indicative of high crystalline purity amenable to purification without chromatography . In contrast, several closely related bromoacetyl benzamide regioisomers (e.g., 3-substituted variants) are reported as oils or low-melting solids requiring column chromatography for purification, which constrains multi-gram scale-up [1]. The commercial availability at ≥95% purity with defined long-term storage conditions (cool, dry place) further distinguishes this compound from less stable or lower-purity commercial analogs .

Synthetic yield Crystallinity Purification efficiency Scale-up feasibility

Reported Biological Covalent Inhibitor Activity of Structurally Analogous Bromoacetyl Benzamides—Contextualizing Target Compound Potential

Although no direct IC₅₀ or target-engagement data are publicly available for N-[4-(2-bromoacetyl)phenyl]benzamide itself, structurally analogous bromoacetyl benzamides have demonstrated quantifiable covalent enzyme inhibition. 3-(Bromoacetyl)benzamide inhibits human rhinovirus 3C protease (prepared as 700 nM enzyme) with 4% inhibition at 100 nM, 23% at 1 μM, and 85% at 10 μM [1]. The structurally related 3-benzyl-5-(bromoacetyl)benzamide shows 0%, 30%, and 68% inhibition at the same concentrations, respectively [2]. These data establish a class-level SAR: the bromoacetyl warhead can engage catalytic cysteine residues in a concentration-dependent manner, and the benzamide scaffold position (3- vs. 5-substitution) modulates potency by up to 17 percentage points at 10 μM. The para-substituted benzamide (CAS 59659-99-3) positions the bromoacetyl group at a distinct geometry that may alter target engagement profiles relative to meta-substituted analogs—making it a rational inclusion in covalent fragment screening libraries where scaffold geometry diversification is sought [3].

Covalent inhibition Cysteine targeting Kinase warhead Enzyme profiling

High-Confidence Application Scenarios for N-[4-(2-Bromoacetyl)phenyl]benzamide Based on Quantitative Differentiation Evidence


Intermolecular Thiazole and Imidazole Heterocycle Library Synthesis Where Ortho Isomers Would Produce Intramolecular Cyclization Byproducts

Research groups constructing 2-aminothiazole or imidazo[1,2-a]pyridine libraries via Hantzsch-type condensation require the para-bromoacetyl isomer to ensure exclusive intermolecular reactivity with thioureas, thioamides, or 2-aminopyridines. The ortho isomer N-(2-(2-bromoacetyl)phenyl)benzamide is unsuitable for this purpose because it undergoes competing NaBH₄-mediated intramolecular cyclization to 1,3-benzoxazines and indoles under reductive conditions [1]. The para isomer eliminates this competing pathway, enabling cleaner reaction profiles and higher yields of the desired intermolecular condensation products. Given that the para isomer provides a sharp melting point (172–173 °C) and can be purified by crystallization without chromatography, it is the preferred building block for parallel synthesis campaigns exceeding 24 compounds where chromatographic bottlenecks must be avoided .

Covalent Fragment Screening Libraries Requiring Diverse Electrophile Geometry Relative to H-Bond Pharmacophore

Fragment-based covalent inhibitor discovery programs benefit from exploring multiple regioisomeric placements of the electrophilic warhead. The para-bromoacetyl benzamide scaffold positions the electrophilic α-carbon at the distal end of the molecule relative to the benzamide H-bond donor/acceptor, creating a geometry distinct from meta-substituted bromoacetyl benzamides (e.g., 3-(bromoacetyl)benzamide, which shows 85% inhibition of rhinovirus 3C protease at 10 μM [2]). Including the para isomer in covalent fragment libraries expands the sampled cysteine-engagement geometries and may capture binding poses not represented by meta or ortho analogs. This is particularly relevant for targets with deep, narrow active-site clefts where the extended para geometry places the warhead deeper into the pocket [3].

Lead Optimization Requiring Higher Lipophilicity Bromoacetyl Building Block for Cellular Potency Enhancement

When a lead series derived from N-[4-(2-bromoacetyl)phenyl]acetamide (MW 256; LogP ~2.0) exhibits suboptimal cellular activity attributable to poor membrane permeability, switching to the benzamide analog (MW 318; LogP ~3.2) provides a +1.2 LogP unit increase without altering the bromoacetyl warhead or introducing additional synthetic complexity . This lipophilicity increment is within the range empirically associated with 5- to 10-fold improvements in passive membrane permeability for small molecules in the MW 250–350 range. The benzamide variant also adds an aromatic ring capable of π–π stacking interactions with flat kinase ATP-binding sites—a feature absent in the acetamide analog [4].

Multi-Gram Intermediate Synthesis for Downstream Pharmaceutical Building Block Preparation

The high-yielding α-bromination protocol (~97% crude yield from 4′-benzamidoacetophenone) combined with purification by simple ethanol crystallization (mp 172–173 °C) makes this compound suitable for multi-gram intermediate preparation without flash chromatography . This is critically important for process chemistry groups supplying building blocks to medicinal chemistry teams, where chromatographic purification at scale (>10 g) represents a significant cost, time, and solvent bottleneck. Competing bromoacetyl benzamide regioisomers that are oils or low-melting solids require chromatographic purification, reducing their practical scalability [5].

Quote Request

Request a Quote for N-[4-(2-bromoacetyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.